3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Description
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 3-Cl-NIPEA, is a novel synthetic compound with a wide range of potential applications in the field of scientific research. It has been used in a variety of laboratory experiments and clinical studies, and has shown promise in the development of new treatments for a variety of medical conditions.
Scientific Research Applications
- Application Summary : This compound was synthesized as a derivative of naproxen and tryptamine. The interest in this compound stems from the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .
- Methods of Application : The compound was obtained in high yield in the reaction between tryptamine and naproxen .
- Results or Outcomes : The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
- Application Summary : This compound was prepared by reaction between tryptamine and ibuprofen. The interest in this compound comes from the importance of amides for the pharmaceutical industry .
- Methods of Application : The compound was synthesized via N, N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
- Results or Outcomes : The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- Application Summary : Certain indole derivatives have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium .
- Methods of Application : The compounds were tested against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
- Results or Outcomes : The results of these tests were not specified in the source .
- Application Summary : Certain indole derivatives have been used as cortisol sparing CYP11B2 inhibitors, which can lower aldosterone in human subjects .
- Methods of Application : The specific methods of application were not specified in the source .
- Results or Outcomes : The results of these studies were not specified in the source .
- Application Summary : Indole derivatives have been used for the treatment of various disorders in the human body, including cancer cells, microbes, and different types of disorders .
- Methods of Application : The specific methods of application were not specified in the source .
- Results or Outcomes : The results of these treatments were not specified in the source .
Antimycobacterial Activity
Cortisol Sparing CYP11B2 Inhibitor
Treatment of Various Disorders
- SARS-CoV-2 Inhibitor
- Application Summary : A compound similar to “3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide” was synthesized by combining tryptamine and naproxen. This compound has shown potential as a SARS-CoV-2 inhibitor .
- Methods of Application : The compound was obtained in high yield in the reaction between tryptamine and naproxen .
- Results or Outcomes : The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
properties
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXWASJTNADKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343283 |
Source
|
Record name | 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
CAS RN |
93187-18-9 |
Source
|
Record name | 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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